molecular formula C21H18N2O5 B10979455 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No. B10979455
M. Wt: 378.4 g/mol
InChI Key: JLYAFGRXBUJLEA-UHFFFAOYSA-N
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Description

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, a benzodioxin moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the pyridazinone core is particularly noteworthy, as it is a common motif in many drugs.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxin moiety could facilitate binding to specific protein targets, while the pyridazinone core might interact with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
  • 1,4-Benzodioxin, 2,3-dihydro-
  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine

Uniqueness

What sets 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one apart is its combination of the benzodioxin and pyridazinone moieties, which are not commonly found together in a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C21H18N2O5/c1-26-16-4-2-3-14(11-16)17-6-8-21(25)23(22-17)13-18(24)15-5-7-19-20(12-15)28-10-9-27-19/h2-8,11-12H,9-10,13H2,1H3

InChI Key

JLYAFGRXBUJLEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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